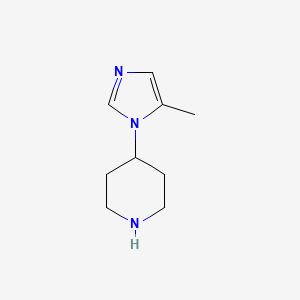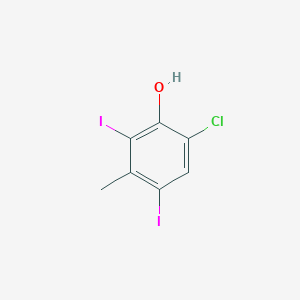
4-(5-Methyl-1H-imidazol-1-YL)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-1H-imidazol-1-YL)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-imidazol-1-YL)piperidine typically involves the condensation of 5-methylimidazole with piperidine. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Methyl-1H-imidazol-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Methyl-1H-imidazol-1-YL)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-(5-Methyl-1H-imidazol-1-YL)piperidine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with biological receptors, potentially modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-imidazol-1-yl)piperidine: Lacks the methyl group on the imidazole ring.
4-(2-methyl-1H-imidazol-1-yl)piperidine: Methyl group is positioned differently on the imidazole ring.
4-(5-ethyl-1H-imidazol-1-yl)piperidine: Ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
4-(5-Methyl-1H-imidazol-1-YL)piperidine is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This specific structure may confer unique properties, such as enhanced binding affinity to certain receptors or increased stability under specific conditions .
Eigenschaften
CAS-Nummer |
1269429-32-4 |
|---|---|
Molekularformel |
C9H15N3 |
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
4-(5-methylimidazol-1-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-8-6-11-7-12(8)9-2-4-10-5-3-9/h6-7,9-10H,2-5H2,1H3 |
InChI-Schlüssel |
PGWYRRSGBUCCOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CN1C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

![5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13126503.png)
![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)







